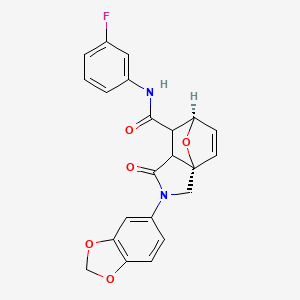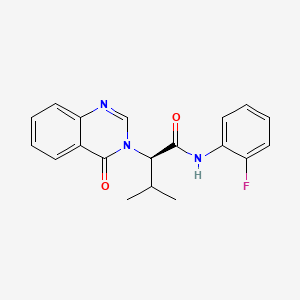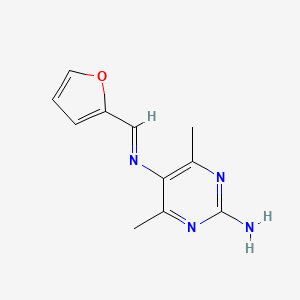![molecular formula C16H15FNO3+ B13372800 3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B13372800.png)
3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium is a complex organic compound that belongs to the pyridinium family. This compound is characterized by the presence of a carboxyl group, an ethyl group, and a fluorophenyl group attached to a pyridinium ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-ethylpyridine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then subjected to further reactions to introduce the carboxyl group. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
4-Ethylpyridine: A precursor in the synthesis of the compound.
4-Fluorobenzoyl Chloride: Another precursor used in the synthesis.
Pyridinium Derivatives: Other compounds in the pyridinium family with similar structures.
Uniqueness
3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium is unique due to the specific combination of functional groups attached to the pyridinium ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H15FNO3+ |
|---|---|
分子量 |
288.29 g/mol |
IUPAC名 |
4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C16H14FNO3/c1-2-11-7-8-18(9-14(11)16(20)21)10-15(19)12-3-5-13(17)6-4-12/h3-9H,2,10H2,1H3/p+1 |
InChIキー |
OAKBXIWGTYYOAZ-UHFFFAOYSA-O |
正規SMILES |
CCC1=C(C=[N+](C=C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methyl-3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B13372720.png)

![5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372740.png)
![N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B13372745.png)

![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide](/img/structure/B13372747.png)
![3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372749.png)
![N-[4-(methylsulfanyl)benzyl]-beta-alanine](/img/structure/B13372752.png)
![3-(3,4-Dimethoxybenzyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372754.png)

![N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13372777.png)
![3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372778.png)

![[(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B13372782.png)
